1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane
Overview
Description
Tetrasiloxanes are a type of organosilicon compound with a formula of R2SiO2 (where R is an organic group). They are typically colorless liquids or solids that are used in a variety of applications, including as sealants, adhesives, and in the production of silicones .
Synthesis Analysis
The synthesis of tetrasiloxanes typically involves the reaction of silanols with chlorosilanes in the presence of a base. This results in the formation of a siloxane bond (Si-O-Si) and the release of a chloride ion .Molecular Structure Analysis
Tetrasiloxanes have a unique structure where two silicon atoms are bonded to an oxygen atom, forming a Si-O-Si linkage. Each silicon atom is also bonded to two organic groups ®, giving the molecule its unique properties .Chemical Reactions Analysis
Tetrasiloxanes can undergo a variety of chemical reactions. For example, they can react with water to form silanols and alcohols. They can also participate in condensation reactions to form larger siloxane polymers .Physical and Chemical Properties Analysis
Tetrasiloxanes are typically colorless liquids or solids. They are generally stable under normal conditions, but can react with strong oxidizing agents. They are also typically resistant to heat and cold .Scientific Research Applications
Organic Silicon Compounds in Wood Treatment
One area where organosilicon compounds have shown promise is in the treatment of wood. Mai and Militz (2004) reviewed the application of various organo-silicon compounds on wood, highlighting their benefits in enhancing dimensional stability, durability, and fire resistance of treated wood. These treatments work by impregnating the wood with silicon-based systems, possibly including compounds similar to the one , to achieve desired properties such as water repellency and weathering stability Mai & Militz, 2004.
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Another relevant area of research involves the study of liquid crystal dimers, such as those reported by Henderson and Imrie (2011). They explored the transitional properties of methylene-linked liquid crystal dimers, noting the formation of a twist-bend nematic phase due to the bent geometry of these dimers. This research demonstrates the potential of organosilicon compounds with complex molecular structures to induce unique liquid crystalline phases, which could be relevant to the applications of the specific silicon compound Henderson & Imrie, 2011.
Synthesis of Furan Derivatives from Biomass
Chernyshev et al. (2017) discussed the conversion of biomass into furan derivatives, showcasing the role of organosilicon compounds in sustainable chemistry. Although not directly related, the synthesis and application of such compounds in creating monomers, polymers, and other functional materials from renewable resources highlight the versatility and potential environmental benefits of organosilicon chemistry Chernyshev, Kravchenko, & Ananikov, 2017.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethenyl-[ethenyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H42O5Si6/c1-15-26(17-22(3,4)5,18-23(6,7)8)21-27(16-2,19-24(9,10)11)20-25(12,13)14/h15-16H,1-2H2,3-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHFHKKGAYXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H42O5Si6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240378 | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94071-24-6 | |
Record name | 3,5-Diethenyl-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94071-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]-3,5-divinyltetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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